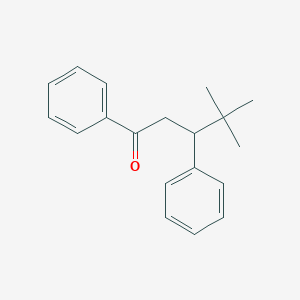
1-Pentanone, 4,4-dimethyl-1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanone, 4,4-dimethyl-1,3-diphenyl- is an organic compound belonging to the ketone family It is characterized by the presence of a carbonyl group (C=O) bonded to a pentane chain with two phenyl groups and two methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentanone, 4,4-dimethyl-1,3-diphenyl- can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethyl-1-pentene with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 4,4-dimethyl-1-pentene in the presence of a suitable catalyst such as Raney nickel. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Pentanone, 4,4-dimethyl-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
1-Pentanone, 4,4-dimethyl-1,3-diphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Pentanone, 4,4-dimethyl-1,3-diphenyl- involves its interaction with various molecular targets and pathways. The carbonyl group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic systems. These interactions contribute to the compound’s reactivity and potential biological activities.
Comparison with Similar Compounds
1-Pentanone, 4,4-dimethyl-1-phenyl-: Similar structure but with one phenyl group.
4,4-Dimethyl-1-pentene: Precursor in the synthesis of 1-Pentanone, 4,4-dimethyl-1,3-diphenyl-.
Benzophenone: Contains two phenyl groups bonded to a carbonyl group but lacks the pentane chain.
Uniqueness: 1-Pentanone, 4,4-dimethyl-1,3-diphenyl- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
57847-40-2 |
|---|---|
Molecular Formula |
C19H22O |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
4,4-dimethyl-1,3-diphenylpentan-1-one |
InChI |
InChI=1S/C19H22O/c1-19(2,3)17(15-10-6-4-7-11-15)14-18(20)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3 |
InChI Key |
CACJUWQUSADVNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















